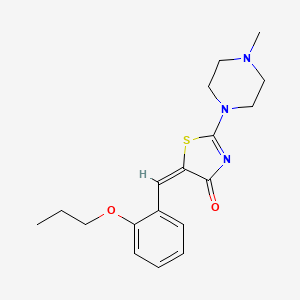

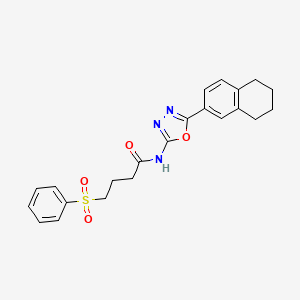

![molecular formula C7H6IN3 B2354770 6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine CAS No. 2580211-07-8](/img/structure/B2354770.png)

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H6IN3. It has a molecular weight of 259.05 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6IN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 . This code provides a specific description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its photophysical properties can be tuned, with electron-donating groups at position 7 on the fused ring improving both the absorption and emission behaviors .

Scientific Research Applications

Synthesis and Derivative Formation

6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine serves as a precursor in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are obtained through a reaction with ammonium acetate. This process also involves the preparation of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates and their subsequent reaction with dimethylformamide dimethylacetal (Bruni et al., 1994).

X-Ray Analysis and Structural Identification

X-ray analysis has been employed to identify the structural characteristics of derivatives of this compound. For example, the product obtained from treating 6-ethoxycarbonyl-7-hydroxypyrazolo[1,5-a]pyrimidine with ethyl iodide was identified as 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one through X-ray analysis (Clayton et al., 1980).

Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines

Research has also been conducted on synthesizing novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines using derivatives of this compound. These studies involve electrophilic substitutions to produce various substituted derivatives, which are then characterized by various spectroscopic methods (Atta, 2011).

Chemical Reactivity Studies

Chemical reactivity studies have been conducted to understand the behavior of this compound derivatives under different conditions. For instance, the reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[l,5-a]pyrimidines has been investigated, exploring various transformations and cyclizations (Kurihara et al., 1981).

Fluorophore Synthesis

This compound derivatives have been utilized in the synthesis of functional fluorophores. A study detailed the one-pot route for synthesizing 3-formylpyrazolo[1,5- a]pyrimidines, which were then used to prepare novel fluorophores exhibiting strong fluorescence intensity and large Stokes shifts (Castillo et al., 2018).

Solvent-Free Synthesis

Solvent-free synthesis methods have been explored using this compound derivatives. For example, 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5- a ]pyrimidines were synthesized directly by a solvent-free reaction, demonstrating high yields and short reaction times (Quiroga et al., 2008).

Antimicrobial Activity Evaluation

Some studies have focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives and evaluating their antimicrobial activity. These studies involve using precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and assessing the synthesized compounds for their potential antimicrobial properties (Deshmukh et al., 2016).

Corrosion Inhibition in Industrial Systems

This compound derivatives have also been studied for their potential as corrosion inhibitors in industrial systems. These compounds were evaluated for their efficiency in inhibiting uniform corrosion of carbon steel in cooling water systems (Mahgoub et al., 2010).

Safety and Hazards

Safety information for “6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine” indicates that it should be handled with care. The compound is labeled with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation.

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications .

Mode of Action

It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification improves both the absorption and emission behaviors .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Result of Action

Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities .

Action Environment

The properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

properties

IUPAC Name |

6-iodo-3-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKOBRLJFIMXJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=CC(=CN2N=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

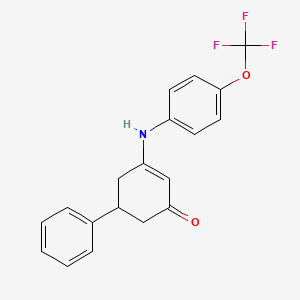

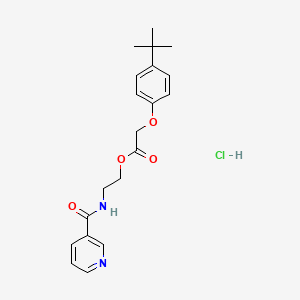

![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)

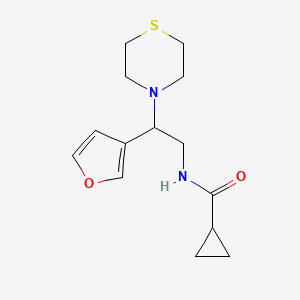

![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)

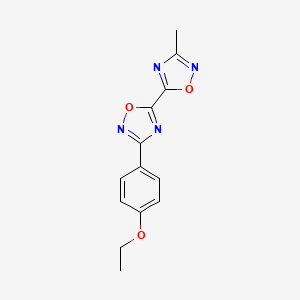

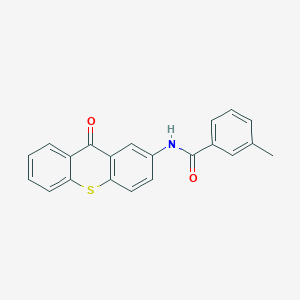

![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)

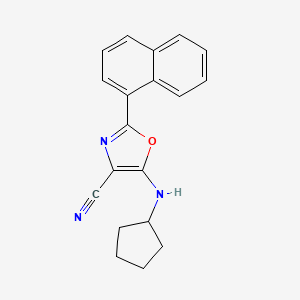

![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)

![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)